molecular formula C14H10ClFO2 B6403030 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261953-34-7

2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6403030
CAS RN: 1261953-34-7
M. Wt: 264.68 g/mol
InChI Key: ATOKUYWLODZNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid (2-C4MPA) is a versatile compound with a wide range of applications in the field of organic chemistry. It is an aromatic acid with a molecular formula of C9H7ClFO2 and a molecular weight of 206.58 g/mol. 2-C4MPA is a colorless solid that is insoluble in water but soluble in organic solvents. It is synthesized by the reaction of 2-chloro-4-methylphenol with 4-fluorobenzoyl chloride in the presence of sodium hydroxide as a catalyst.

Scientific Research Applications

2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% is widely used in organic synthesis and has a variety of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds such as amino acids, peptides, heterocyclic compounds, and other organic molecules. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. In addition, 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% is an aromatic acid and its mechanism of action is based on its ability to undergo protonation and deprotonation reactions. When the compound is protonated, it forms a carbocation intermediate which can then undergo a variety of reactions such as electrophilic substitution and elimination reactions. The deprotonated form of the compound can also react with other molecules to form adducts or other complex molecules.
Biochemical and Physiological Effects
2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. In studies on rats, the compound has been found to have anti-inflammatory and anti-allergic effects. It has also been found to have anticonvulsant and antianxiety effects. In addition, 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% has been found to have anti-tumor effects in mice and to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with care. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential future applications of 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% include its use in the synthesis of new pharmaceuticals, agrochemicals, and other biologically active compounds. It could also be used in the development of new dyes, pigments, and other organic compounds. Additionally, it could be used in the development of new analytical techniques and in the study of biochemical and physiological effects. Finally, further research could be conducted to explore the potential applications of 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% in other areas, such as material science and nanotechnology.

Synthesis Methods

The synthesis method for 2-(2-Chloro-4-methylphenyl)-4-fluorobenzoic acid, 95% involves the following steps:
1. Reaction of 2-chloro-4-methylphenol with 4-fluorobenzoyl chloride in the presence of sodium hydroxide as a catalyst.
2. The reaction mixture is heated to a temperature of about 80-90°C for about 1-2 hours.
3. The reaction mixture is then cooled and the solid product is filtered off and washed with water.
4. The product is then dried and recrystallized from a suitable solvent.

properties

IUPAC Name

2-(2-chloro-4-methylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-4-10(13(15)6-8)12-7-9(16)3-5-11(12)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOKUYWLODZNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690234
Record name 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261953-34-7
Record name 2'-Chloro-5-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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